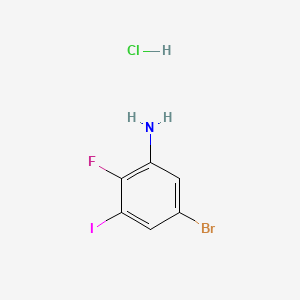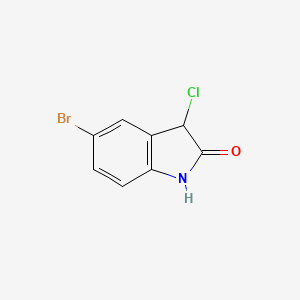
5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Material: The synthesis often begins with 2,3-dihydro-1H-indol-2-one.
Chlorination: The chlorination step can be performed using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are often employed to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine or chlorine substituents, potentially yielding dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups, creating a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound and its derivatives have shown promise in various assays. They are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, bacterial infections, and neurological disorders.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dihydro-1H-indol-2-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-chloro-2,3-dihydro-1H-indol-2-one: Lacks the bromine substituent, leading to different chemical and biological properties.
5-bromo-3-methyl-2,3-dihydro-1H-indol-2-one: The methyl group can alter the compound’s steric and electronic properties.
Uniqueness
The presence of both bromine and chlorine atoms in 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one makes it unique among indole derivatives. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H5BrClNO |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
5-bromo-3-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5BrClNO/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,(H,11,12) |
InChI Key |
NYSUUBCKDUOOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
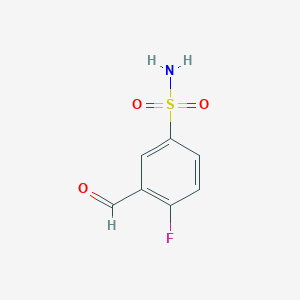

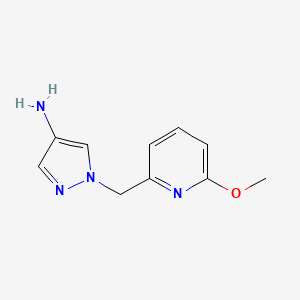
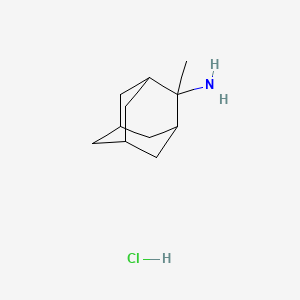
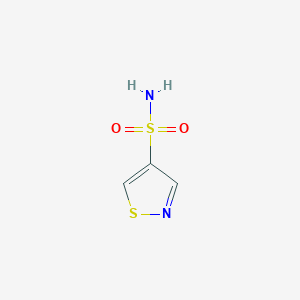
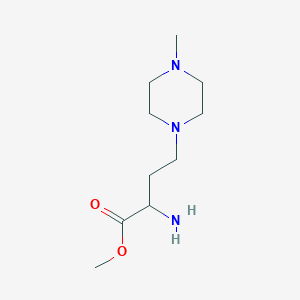
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
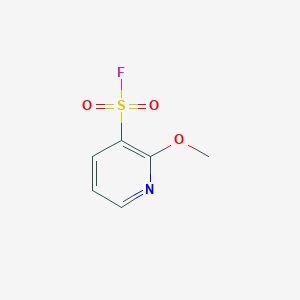
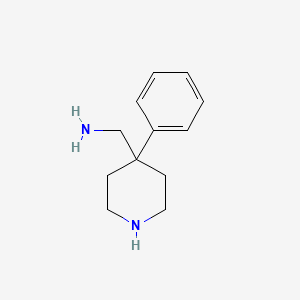
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
